molecular formula C14H11BrN4O3S B045639 Cdk2 Inhibitor II

Cdk2 Inhibitor II

Cat. No. B045639
M. Wt: 395.23 g/mol
InChI Key: IWDDMLCHUYBHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk2 Inhibitor II is a type of chemical compound that is used in laboratory experiments to study the effects of cyclin-dependent kinase 2 (CDK2) inhibition. CDK2 is a key regulator of cell cycle progression, and its inhibition has been shown to have a variety of effects on cell function, including cell cycle arrest, apoptosis, and gene expression. This compound is a potent and specific inhibitor of CDK2, and has been used in a wide range of scientific studies to study the effects of CDK2 inhibition on various cellular processes.

Scientific Research Applications

  • Role in Tumor Suppression : Cdk2 kinase plays a role in controlling nuclear levels of the tumor suppressor wt p53 protein and maintaining nucleolar integrity, linking cell division cycle machinery to survival functions and overall cell metabolism (David-Pfeuty, 1999).

  • Potential in Treating Cancers : CDK2 inhibitors are explored for their potential in treating various cancers by targeting abnormal cell-cycle regulation and promoting tumor growth (Sabnis, 2020).

  • Anticancer Therapy : A study identified a compound as a high-affinity CDK2 inhibitor for anticancer therapy, indicating minimal conformational change and potential for clinical validation (Mohammad et al., 2019).

  • Virtual Screening for Novel Inhibitors : Two novel CDK2 inhibitors were identified through a multistage virtual screening method, showing potential for cancer therapy (Liang et al., 2019).

  • Inducing Apoptosis in Breast Cancer Cells : A potent CDK2 inhibitor, Compound 25, was found to induce apoptosis and cell cycle arrest in breast cancer cells, suggesting its potential as a breast cancer treatment (Wang et al., 2018).

  • New-Generation CDK2 Inhibitors for Targeted Therapy : New-generation CDK2 inhibitors offer a therapeutic opportunity for cancer patients, particularly in CDK2-dependent cancers (Tadesse et al., 2019).

  • Therapeutic Strategy in Cancer Treatment : Cyclin-dependent kinase inhibition is considered a promising therapeutic strategy for cancer treatment, potentially leading to cell cycle arrest and apoptosis in human tumors (Shapiro, 2006).

  • Binding Pocket Discovery and Drug Design : The discovery of a novel binding pocket at the cdk2 and cyclin interface highlights its potential in diminishing kinase activity and cancer treatment (Chen et al., 2009).

  • Potential as Anti-cancer Agents : CDK2 inhibitors are recognized for their potential as anti-cancer agents, potentially offering less toxicity than traditional chemotherapeutic agents (Chohan et al., 2014).

  • In Vitro and In Vivo Antitumor Properties : CYC202 (R-roscovitine), a potent CDK2 inhibitor, showed significant reduction in tumor growth in mice models, indicating its antitumor properties (McClue et al., 2002).

Mechanism of Action

Target of Action

Cdk2 Inhibitor II primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a core cell-cycle kinase that phosphorylates many substrates to drive progression through the cell cycle . It is activated by binding either E- or A-type cyclins and by a range of protein kinases that directly phosphorylate CDK2 .

Mode of Action

This compound interacts with its target, CDK2, by inhibiting its activity. It inhibits CDK2 with an IC50 of 45 nM and exhibits submicromolar activity against other CDKs including CDK1, CDK4, and CDK5 . This results in a block in the G1 (gap) phase of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways. CDK2 modulates a variety of oncogenic signaling pathways when it governs the phosphorylation of a wide range of transcription factors: SMAD3, FOXM1, FOXO1, ID2, as well as UBF, NFY, B-MYB, and MYC . Inhibition of CDK2 can lead to changes in these pathways, potentially affecting cell division, migration, differentiation, and programmed cell death .

Pharmacokinetics

It is known that cdk2 inhibitors are being developed and tested in clinical trials, suggesting that they have acceptable pharmacokinetic properties for therapeutic use .

Result of Action

The inhibition of CDK2 by this compound has several molecular and cellular effects. It prevents supernumerary centrosome clustering, causing multipolarity, anaphase catastrophe, and apoptotic death of aneuploid cancers . In normal mammary cells and estrogen receptor-positive breast cancer cells, CDK2 inhibition causes a rapid loss of substrate phosphorylation that is rapidly restored by a hard-wired cell-cycle buffering mechanism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the antitumor immunity responses of CDK2-deficient cancer cells . Additionally, genetic backgrounds can influence the adaptive rebound upon CDK2 inhibition . More research is needed to fully understand how different environmental factors influence the action of this compound.

Future Directions

Selective CDK2 inhibition may provide a therapeutic benefit against certain tumors, and it continues to appeal as a strategy to exploit in anticancer drug development . The development of combination therapy strategies in recent years has made it possible to reduce the toxicity and side effects of pan-CDK inhibitors . The development of more selective and potent small molecule inhibitors is highlighted as an alternative approach .

Biochemical Analysis

Biochemical Properties

Cdk2 Inhibitor II interacts with CDK2, a serine/threonine protein kinase, to inhibit its activity . This interaction is characterized by the binding of the inhibitor to the ATP-binding site of CDK2, thereby preventing the kinase from phosphorylating its substrates . The inhibition of CDK2 by this compound has been shown to result in the downregulation of proteins such as myeloid cell leukemia 1 (MCL-1), leading to the induction of apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, particularly at the G1/S transition, thereby preventing cells from entering the S phase and undergoing DNA replication . This leads to the inhibition of cell proliferation and the induction of apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves its binding to CDK2 and inhibiting its activity . This results in the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle . The inhibition of CDK2 also leads to the downregulation of MCL-1, a protein that plays a crucial role in the regulation of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Initial exposure to the inhibitor results in the rapid induction of cell cycle arrest and apoptosis . Over time, the continued presence of this compound leads to sustained inhibition of CDK2 activity and persistent cell cycle arrest .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the inhibitor effectively controls tumor growth. At higher doses, the effects of the inhibitor may be more pronounced, potentially leading to adverse effects .

Metabolic Pathways

This compound is involved in the regulation of the cell cycle, a fundamental metabolic pathway in cells . It interacts with CDK2, a key enzyme in this pathway, to inhibit its activity and prevent the progression of the cell cycle .

Transport and Distribution

Given its role as a kinase inhibitor, it is likely that it is transported into cells where it can interact with its target, CDK2 .

Subcellular Localization

This compound is likely to be localized in the cytoplasm of cells, where CDK2 is typically found . Its activity is likely to be influenced by its localization, with its inhibitory effects on CDK2 being most pronounced in the regions of the cell where CDK2 is present .

properties

IUPAC Name

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDMLCHUYBHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk2 Inhibitor II
Reactant of Route 2
Reactant of Route 2
Cdk2 Inhibitor II
Reactant of Route 3
Reactant of Route 3
Cdk2 Inhibitor II
Reactant of Route 4
Reactant of Route 4
Cdk2 Inhibitor II
Reactant of Route 5
Reactant of Route 5
Cdk2 Inhibitor II
Reactant of Route 6
Reactant of Route 6
Cdk2 Inhibitor II

Q & A

Q1: What is the primary mechanism of action of Cdk2 Inhibitor II?

A1: this compound acts by directly inhibiting Cyclin-dependent kinase 2 (CDK2) activity. [, , ] CDKs are essential regulators of the eukaryotic cell cycle, and inhibiting CDK2 can disrupt cell cycle progression. []

Q2: How does this compound affect the development of Babesia bovis?

A2: Research indicates that this compound demonstrates inhibitory effects on the in vitro growth of Babesia bovis. [] Specifically, this compound, alongside roscovitine and purvalanol A, was found to hinder the early stages of Babesia bovis' intraerythrocytic development. This suggests a potential role for CDK inhibitors as chemotherapeutic agents for babesiosis. []

Q3: Has any research explored potential resistance mechanisms to this compound?

A3: While studies specifically investigating resistance mechanisms to this compound are limited within the provided papers, research on related CDK inhibitors like palbociclib, which targets CDK4/6, reveals potential resistance mechanisms that might be relevant. [] Notably, biallelic genomic RB1 inactivation and the emergence of a novel oncogenic cyclin D1 fusion (CCND1::chr11.g:70025223) were identified as potential drivers of resistance to palbociclib. [] These findings highlight the potential for similar resistance mechanisms to arise with this compound, particularly in cancers where RB1 and cyclin D1 play crucial roles in cell cycle regulation.

Q4: Are there any concerns regarding the stability of this compound in experimental settings?

A4: While not directly focusing on this compound, research has shown that chemically similar CDK inhibitors can exhibit short half-lives in certain media, such as the sulfur acidic cultivation medium used for the red alga Cyanidioschyzon merolae. [] This instability could potentially lead to inconsistencies in experimental results. Therefore, careful consideration of media composition and potential compound degradation is crucial when designing and interpreting experiments involving this compound and other CDK inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.